molecular formula C6H9NO2 B12907555 5-(Methoxymethyl)-3-methylisoxazole CAS No. 13999-31-0

5-(Methoxymethyl)-3-methylisoxazole

Cat. No.: B12907555
CAS No.: 13999-31-0
M. Wt: 127.14 g/mol
InChI Key: BIHKMPQQASOGPQ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-methylisoxazole is a heterocyclic organic compound that features an isoxazole ring substituted with a methoxymethyl group at the 5-position and a methyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-nitro-1-butanol with methoxymethyl chloride in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized isoxazoles.

Scientific Research Applications

5-(Methoxymethyl)-3-methylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)-2-methylisoxazole
  • 5-(Methoxymethyl)-4-methylisoxazole
  • 5-(Methoxymethyl)-3-ethylisoxazole

Uniqueness

5-(Methoxymethyl)-3-methylisoxazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

13999-31-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-(methoxymethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C6H9NO2/c1-5-3-6(4-8-2)9-7-5/h3H,4H2,1-2H3

InChI Key

BIHKMPQQASOGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC

Origin of Product

United States

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